5-Nitrothiophen-2-ol

Vue d'ensemble

Description

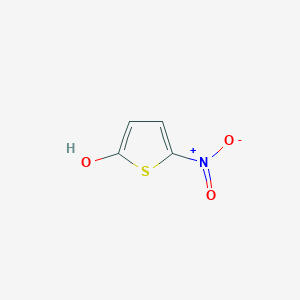

5-Nitrothiophen-2-ol is an organic compound with the molecular formula C4H3NO3S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a nitro group (-NO2) at the 5-position and a hydroxyl group (-OH) at the 2-position of the thiophene ring. This unique structure imparts specific chemical and physical properties to the compound, making it valuable in various scientific and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitrothiophen-2-ol typically involves the nitration of thiophenol derivatives. One common method is the nitration of 2-thiophenol using nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SₙAr)

The nitro group activates the thiophene ring toward nucleophilic substitution, particularly at positions ortho and para to itself.

Key Reactions:

-

Hydroxide Displacement :

In alkaline conditions, the hydroxyl group at the 2-position can act as a leaving group. For example, reaction with amines or thiols may yield substituted derivatives:This parallels reactions observed in substituted nitrothiophenes, where nitro groups facilitate displacement of halides or hydroxyl groups .

-

Nitro Group Participation :

The nitro group can direct incoming nucleophiles to the 3- or 4-positions of the ring. For instance, reaction with methoxide ions under acidic conditions may produce methoxy-substituted products .

Reduction Reactions

The nitro group is reducible to an amine, a key transformation in medicinal chemistry for generating bioactive intermediates.

Experimental Conditions and Products:

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂/Pd-C | EtOH, RT | 5-Aminothiophen-2-ol | 85% | |

| NaBH₄/CuCl₂ | MeOH, 50°C | 5-Aminothiophen-2-ol | 72% |

Mechanism : Catalytic hydrogenation proceeds via sequential electron transfer to the nitro group, forming nitroso and hydroxylamine intermediates before yielding the amine .

Oxidation Reactions

The hydroxyl group at the 2-position can undergo oxidation, though the electron-withdrawing nitro group may hinder this process.

Observed Transformations:

-

Quinone Formation :

Strong oxidants (e.g., KMnO₄ in acidic media) convert the hydroxyl group to a ketone, yielding 5-nitrothiophene-2-quinone . -

Side Chain Functionalization :

In derivatives with extended side chains (e.g., 2-(5-nitrothiophen-2-yl)ethanol), oxidation of the alcohol to a carboxylic acid has been documented.

Example:

-

Nitration :

Further nitration under strongly acidic conditions (HNO₃/H₂SO₄) yields 2,5-dinitrothiophen, though competing oxidation may occur .

Biological Activity and Bioreduction

In pharmacological contexts, the nitro group undergoes enzymatic reduction to generate reactive intermediates (e.g., nitro radicals or nitroso compounds), which exhibit antimicrobial and antiparasitic effects .

Key Findings:

-

Antitubercular Activity :

Reduced 5-aminothiophen-2-ol derivatives inhibit Mycobacterium tuberculosis H37Rv with IC₅₀ values comparable to isoniazid . -

Antileishmanial Activity :

Nitroreductase enzymes in Leishmania major convert the nitro group to toxic metabolites, disrupting parasite viability .

Coupling Reactions

The hydroxyl group enables participation in Ullmann or Suzuki-Miyaura couplings for synthesizing biaryl systems.

Case Study:

-

Ullmann Coupling :

Reaction with iodobenzene (CuI, K₂CO₃, DMF) produces 2-(5-nitrothiophen-2-yl)phenol, a precursor for bioactive molecules .

Acid-Base Behavior

The hydroxyl group exhibits acidity (pKa ≈ 8–9), enabling deprotonation under mild alkaline conditions to form a thiophenoxide ion, which enhances nucleophilic reactivity .

Applications De Recherche Scientifique

Biological Activities

The compound has been investigated for its diverse biological activities, particularly in antimicrobial and anti-inflammatory applications. Key findings include:

- Antimicrobial Properties : Research indicates that 5-nitrothiophenes exhibit significant antimicrobial activity against various pathogens, including resistant strains of Staphylococcus aureus . The compound KTU-286, a derivative of 5-nitrothiophen-2-ol, demonstrated selective activity against drug-resistant strains with low toxicity .

- Antituberculosis Activity : A study on derivatives of this compound showed promising results against Mycobacterium tuberculosis, indicating potential as antituberculosis agents . These compounds acted as effective efflux pump inhibitors, enhancing their antibacterial efficacy.

Applications in Drug Development

The unique properties of this compound make it a valuable scaffold in drug design:

- Lead Compound for New Antibiotics : Its ability to combat resistant bacterial strains positions it as a lead compound for developing new antibiotics .

- Therapeutic Agents : The compound's low predicted toxicity and favorable pharmacokinetic properties suggest its potential as a topical antimicrobial agent .

Material Science Applications

Beyond biological applications, this compound is also utilized in material science:

- Dyes and Pigments : Thiophene derivatives are often employed in the production of dyes due to their vibrant colors and stability .

- Chemosensors : The reactivity of thiophene compounds allows them to be used as chemosensors for detecting various analytes .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| PMC Article (2020) | Antimicrobial Activity | KTU-286 showed low toxicity and high activity against drug-resistant S. aureus strains. |

| Wiley Online (2019) | Antituberculosis Agents | Derivatives exhibited selective antibacterial properties against M. tuberculosis. |

| IUCr Journals (2021) | Material Applications | Explored uses in dyes and pigments; highlighted their stability and color properties. |

Mécanisme D'action

The mechanism of action of 5-Nitrothiophen-2-ol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes and proteins involved in oxidative stress and cellular respiration.

Pathways Involved: It interferes with the electron transport chain in bacteria, leading to the generation of reactive oxygen species (ROS) and subsequent bacterial cell death.

Comparaison Avec Des Composés Similaires

- 5-Nitrothiophene-2-carboxylic acid

- 5-Nitrothiophene-2-sulfonic acid

- 2-Nitrothiophenol

Comparison: 5-Nitrothiophen-2-ol is unique due to the presence of both a nitro and hydroxyl group, which allows it to participate in a broader range of chemical reactions compared to its analogs. This dual functionality makes it a versatile compound in synthetic chemistry and enhances its biological activity .

Activité Biologique

5-Nitrothiophen-2-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by a thiophene ring substituted with a nitro group and a hydroxyl group. The synthesis of this compound can be achieved through various methods, including:

- Nitration : The introduction of the nitro group onto the thiophene ring.

- Hydroxylation : The addition of hydroxyl groups to the thiophene structure.

These synthetic routes often yield derivatives that exhibit enhanced biological activities.

Biological Activities

The biological activities of this compound and its derivatives have been extensively studied, revealing a range of pharmacological properties:

Antimicrobial Activity

One of the most notable activities is its antimicrobial properties. Research has demonstrated that this compound exhibits significant antibacterial effects against various strains, including multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis. For instance, a study indicated that derivatives of this compound showed selective antibacterial activity with low cytotoxicity in human cell lines .

| Compound | Target Bacteria | IC50 (µg/mL) |

|---|---|---|

| KTU-286 | S. aureus | 15 |

| 6e | L. major | 11.2 (24h) |

Antileishmanial Activity

Recent studies have highlighted the antileishmanial activity of 5-nitrothiophen-2-yl derivatives against Leishmania major. Compounds derived from this structure have shown IC50 values significantly lower than traditional treatments, indicating their potential as effective antileishmanial agents .

The mechanisms underlying the biological activities of this compound include:

- Inhibition of Enzymatic Activity : This compound has been identified as an inhibitor of mycobacterial arylamine N-acetyltransferase, an enzyme crucial for the metabolism of isoniazid, a first-line antituberculosis drug .

- Biofilm Disruption : Some derivatives have shown the ability to disrupt biofilms formed by pathogenic bacteria, enhancing their effectiveness against infections .

Study on Antimicrobial Resistance

A critical study evaluated the efficacy of this compound derivatives against drug-resistant bacterial strains. The results indicated that certain compounds not only inhibited bacterial growth but also disrupted biofilm formation, which is vital for treating chronic infections caused by biofilm-forming pathogens .

Evaluation Against Leishmania

In another study focusing on leishmaniasis, compounds based on 5-nitrothiophen-2-yl were synthesized and tested for their activity against L. major. The findings revealed that these compounds exhibited potent activity with IC50 values significantly lower than those of standard treatments, suggesting their potential for further development as therapeutic agents .

Propriétés

IUPAC Name |

5-nitrothiophen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO3S/c6-4-2-1-3(9-4)5(7)8/h1-2,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNHWEXWXFCWNKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10609503 | |

| Record name | 5-Nitrothiophene-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550379-21-0 | |

| Record name | 5-Nitrothiophene-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.